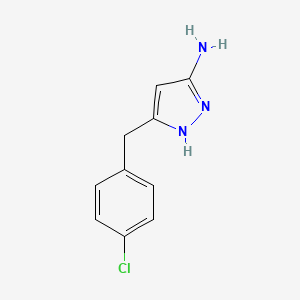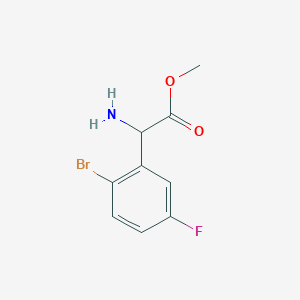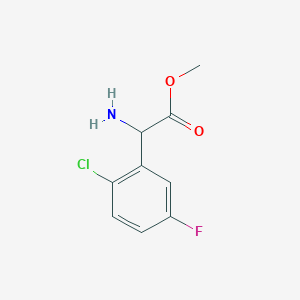
2-(1-Amino-2-hydroxypropyl)-4-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2-hydroxypropyl)-4-chlorophenol is an organic compound that features a phenol group substituted with an amino group and a hydroxyl group on the propyl chain, and a chlorine atom on the benzene ring
Méthodes De Préparation
The synthesis of 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol typically involves the reaction of 4-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to meet the required standards.
Analyse Des Réactions Chimiques
2-(1-Amino-2-hydroxypropyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1-Amino-2-hydroxypropyl)-4-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol include:
2-(1-Amino-2-hydroxypropyl)-4-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
2-(1-Amino-2-hydroxypropyl)-4-bromophenol: Similar structure but with a bromine atom instead of chlorine.
2-(1-Amino-2-hydroxypropyl)-4-iodophenol: Similar structure but with an iodine atom instead of chlorine. These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the different halogen atoms.
Propriétés
Formule moléculaire |
C9H12ClNO2 |
|---|---|
Poids moléculaire |
201.65 g/mol |
Nom IUPAC |
2-(1-amino-2-hydroxypropyl)-4-chlorophenol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3 |
Clé InChI |
KCZAICOPPILPEW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=C(C=CC(=C1)Cl)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052593.png)




![4-Chloro-5-iodo-2-methylbenzo[D]thiazole](/img/structure/B13052614.png)
![1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B13052617.png)
![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)




![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate](/img/structure/B13052647.png)
